Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide
Description
Properties
CAS No. |
62059-53-4 |
|---|---|
Molecular Formula |
C15H14F3NO4S2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoro-N-methylmethanesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S2/c1-11-10-13(24(20,21)12-6-4-3-5-7-12)8-9-14(11)19(2)25(22,23)15(16,17)18/h3-10H,1-2H3 |
InChI Key |
ZJNFMMJLEDAYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)N(C)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of N-Methyl-N-(2-oxiran-2-ylmethyl)methanesulfonamide Intermediate
This intermediate is a critical precursor for further functionalization:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| a | Water, NaOH (50%), N-methylmethanesulfonamide, (S)-2-chloromethyloxirane | In a 12 L flask, NaOH solution is cooled to ~8 °C; N-methylmethanesulfonamide is added, stirred at 4 °C; then (S)-2-chloromethyloxirane is added and stirred for 20 h at 3-4 °C. | High yield (228.2 g crude intermediate), purified by extraction and toluene washes. Used without further purification. |
| b | Dichloromethane, phosphoric acid wash, brine wash | Organic layer washed to remove impurities, dried, and concentrated. | Purified intermediate suitable for next step. |
This method ensures stereochemical integrity and high purity of the epoxide-functionalized sulfonamide.
Coupling with Aromatic Amines and Sulfonyl Chlorides
- Aromatic amines bearing phenylsulfonyl groups are reacted with methanesulfonyl chloride derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane.
- The reaction is typically performed at 0 °C to room temperature to control reactivity and avoid side reactions.
- After completion, the reaction mixture is quenched with water, extracted, dried, and purified by silica gel chromatography.
Example:
Introduction of Trifluoromethyl Group
- Trifluoromethyl groups are introduced via trifluoromethylation reagents or starting materials already bearing the trifluoromethyl substituent on the aromatic ring.
- For example, trifluoromethyl-substituted pyrimidinyl or phenyl derivatives can be used as coupling partners.
- Lithiation and subsequent reaction with N-phenyltrifluoromethane-sulfonimide reagents at low temperatures (-70 °C) allow the installation of trifluoromethylsulfonyl groups.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-methylmethanesulfonamide + (S)-2-chloromethyloxirane | NaOH (50%), water, 3-4 °C, 20 h | N-methyl-N-(2-oxiran-2-ylmethyl)methanesulfonamide | High (crude intermediate) |
| 2 | Aromatic amine hydrochloride + methanesulfonyl chloride | Et3N, CH2Cl2, 0 °C to rt, overnight | Aromatic methanesulfonamide derivative | Moderate (~37%) |
| 3 | Lithiation + N-phenyltrifluoromethane-sulfonimide | THF, -70 °C to rt, 16 h | Trifluoromethylated sulfonamide intermediate | Moderate to good |
Purification and Characterization
- Purification typically involves silica gel chromatography using mixtures of cyclohexane and ethyl acetate or hexane and ethyl acetate.
- Final compounds are characterized by 1H NMR, 13C NMR, and mass spectrometry.
- Yields vary depending on the step but are optimized by controlling temperature, stoichiometry, and reaction time.
Research Findings and Notes
- The presence of trifluoromethyl groups enhances the compound's pharmacological properties by increasing metabolic stability and lipophilicity.
- The sulfonamide functional groups are critical for biological activity, and their substitution pattern affects binding affinity.
- The stereochemistry of intermediates like the epoxide-functionalized sulfonamide is preserved under mild reaction conditions.
- Multi-step syntheses require careful control of moisture and temperature to avoid hydrolysis or side reactions.
Chemical Reactions Analysis
Types of Reactions
Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted trifluoromethyl compounds. These products have various applications in different fields .
Scientific Research Applications
Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The phenylsulfonyl group contributes to its stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Methanesulfonamide Derivatives
The following table compares perfluidone with structurally related sulfonamide compounds:
Key Structural Differences:
- Perfluidone’s phenylsulfonyl group enhances lipid solubility and target-site binding compared to simpler analogs like N-[4-(Trifluoromethyl)phenyl]methanesulfonamide .
Functional Comparison: Herbicidal Activity and Selectivity
Research Findings:
- Perfluidone’s cytokinin-like activity uniquely disrupts weed physiology by inducing basal bulb formation and dwarfing shoots, unlike bentazon’s photosynthesis inhibition .
- In flooded rice paddies, perfluidone reduced nitrogen mineralization by 30–40%, whereas butachlor and propanil showed negligible effects .
Environmental and Toxicological Profiles
Notable Contrasts:
Biological Activity
Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by recent research findings.
Chemical Structure
The compound is characterized by the presence of trifluoromethyl and sulfonyl groups, which are known to enhance biological activity. The trifluoromethyl group is often associated with increased lipophilicity and bioactivity, while the sulfonyl group can contribute to improved binding interactions with biological targets.
Structural Formula
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against common bacterial strains such as Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives displayed potent antibacterial effects, with MIC values as low as 4.88 µg/mL for the most active compounds .
Table 1: Antibacterial Activity of Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8 | 4.88 | B. mycoides |
| 7 | 10.0 | E. coli |
| 9 | 8.5 | C. albicans |
Anticancer Activity
The anticancer potential of this compound was assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results indicated that some derivatives had IC50 values superior to Doxorubicin, a commonly used chemotherapy drug.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 7 | PACA2 | 44.4 | 52.1 |
| 8 | PACA2 | 22.4 | 52.1 |
| 9 | HCT116 | 17.8 | - |
The mechanism underlying the anticancer activity involves the down-regulation of key genes associated with tumor growth and proliferation. For example, compounds treated on PACA2 cells showed down-regulation of genes such as PALB2, while BRCA1 and BRCA2 were down-regulated in PC3 cells treated with compound 7 . Additionally, molecular docking studies indicated promising inhibition of enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1), suggesting a multifaceted mechanism of action.
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
In a clinical setting, derivatives of this compound were tested against multidrug-resistant strains of bacteria. The results showed that certain derivatives effectively inhibited growth at concentrations that were significantly lower than those required for standard antibiotics, highlighting their potential as novel therapeutic agents in combating antibiotic resistance .
Case Study 2: Synergistic Effects with Existing Chemotherapeutics
Another study explored the synergistic effects of this compound when used in combination with established chemotherapeutics. The findings suggested enhanced efficacy against resistant cancer cell lines when administered together, indicating a promising avenue for future cancer therapies .
Q & A
Q. What are the standard synthetic routes for Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and methylation steps. For example:
Sulfonylation : Reaction of a phenyl precursor with trifluoromethanesulfonyl chloride to introduce the trifluoromethylsulfonyl group.
Methylation : Treatment with methyl iodide (1 mmol) in the presence of sodium hydride (5 mmol) and DMF to achieve N-methylation .
Key intermediates are purified via recrystallization or column chromatography. Yields are optimized by controlling stoichiometry and reaction time.
Q. Which characterization techniques are essential for confirming its structure?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To identify proton and carbon environments (e.g., distinguishing methyl and trifluoromethyl groups).
- Infrared Spectroscopy (IR) : To detect sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid-state structures .
Q. What are the recommended cell lines for preliminary cytotoxicity screening?
- Methodological Answer : Commonly tested cancer cell lines include:
| Cell Line | Cancer Type | Assay Protocol | Reference |
|---|---|---|---|
| SKBR3 | Breast | MTT assay, 72h incubation | |
| SKOV3 | Ovarian | Same as above | |
| These lines are selected for their relevance to sulfonamide-derived anticancer agents. |
Advanced Research Questions
Q. How can reaction yields be optimized during the methylation step in its synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Triethylamine or DBU may enhance reaction efficiency compared to NaH .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility .
- Temperature Control : Maintaining 0–5°C during methyl iodide addition minimizes side reactions .
Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity .
Q. What strategies are effective in elucidating the compound's mechanism of action against cancer cells?
- Methodological Answer : Advanced approaches include:
- Protein Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with targets like tubulin or kinases .
- Transcriptomic Analysis : RNA sequencing to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
- Molecular Dynamics Simulations : Modeling interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Contradictory cytotoxicity data (e.g., varying IC₅₀ values) should be cross-validated using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : To resolve contradictions:
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Validate Purity : HPLC or LC-MS to confirm compound integrity (>95% purity) .
Comparative Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
For example, conflicting cytotoxicity results may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
